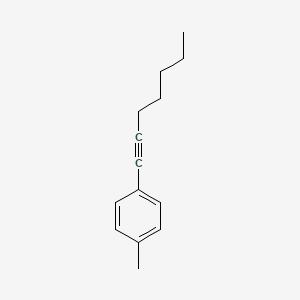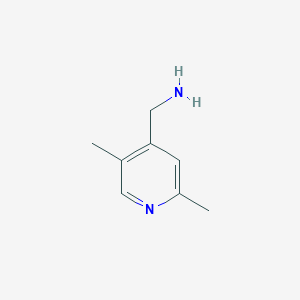
(2,5-Dimethylpyridin-4-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylpyridin-4-YL)methylamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with two methyl groups at the 2nd and 5th positions and a methylamine group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyridin-4-YL)methylamine typically involves the alkylation of 2,5-dimethylpyridine with formaldehyde and ammonia or methylamine. One common method is the reductive amination of 2,5-dimethylpyridine using formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethylpyridin-4-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2,5-Dimethylpyridin-4-YL)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylpyridin-4-YL)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridin-4-YL)methylamine: Similar structure with methyl groups at the 2nd and 6th positions.
3-Methylpyridin-4-YL)methylamine: Contains a single methyl group at the 3rd position.
4-Methylpyridin-2-YL)methylamine: Methyl group at the 4th position and methylamine at the 2nd position.
Uniqueness
(2,5-Dimethylpyridin-4-YL)methylamine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2nd and 5th positions can affect the electronic properties of the pyridine ring, making it distinct from other similar compounds .
Propiedades
Número CAS |
1011558-05-6 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(2,5-dimethylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,4,9H2,1-2H3 |
Clave InChI |
ZRHQEJVPSAQYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
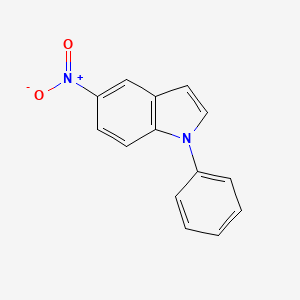

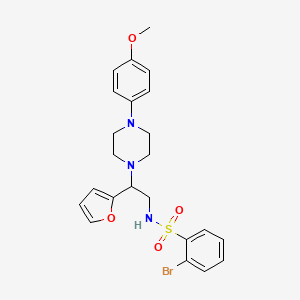

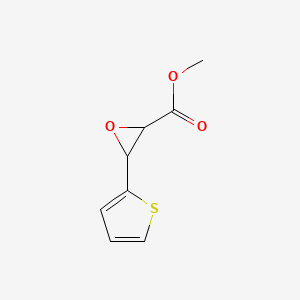
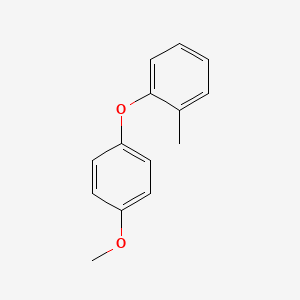
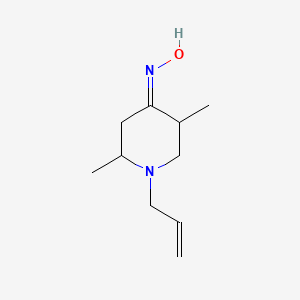
![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
